molecular formula C19H13N3O2S2 B11644332 N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide

N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B11644332
M. Wt: 379.5 g/mol
InChI Key: SSYNTIAVOLYNKM-UHFFFAOYSA-N
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Description

N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide is a complex organic compound that features a benzoxazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions. Common catalysts include Lewis acids like BF₃·Et₂O or transition metal catalysts.

    Thioamide Formation: The benzoxazole derivative is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired thioamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the thioamide linkage, using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are beneficial for creating efficient and durable electronic devices.

Mechanism of Action

The mechanism of action of N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes, while the thiophene ring can participate in electron transfer reactions, affecting cellular redox states.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide
  • N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]-2-thiophenecarboxamide

Uniqueness

Compared to similar compounds, N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide exhibits unique electronic properties due to the presence of both benzoxazole and thiophene rings. This dual functionality enhances its applicability in various fields, particularly in the development of advanced materials and pharmaceuticals.

Properties

Molecular Formula

C19H13N3O2S2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H13N3O2S2/c23-17(16-7-4-10-26-16)22-19(25)20-13-8-9-15-14(11-13)21-18(24-15)12-5-2-1-3-6-12/h1-11H,(H2,20,22,23,25)

InChI Key

SSYNTIAVOLYNKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CS4

Origin of Product

United States

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